molecular formula C16H19N3O3 B5347323 N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea

N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea

Cat. No. B5347323
M. Wt: 301.34 g/mol
InChI Key: WTCLBNZJYHWKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has gained increasing attention in recent years due to its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is a selective inhibitor of CK2, which is a constitutively active kinase that phosphorylates a wide range of substrates. CK2 is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to a decrease in phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is its high selectivity for CK2, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of this compound is its potential toxicity, which has been observed in some animal studies. This highlights the importance of careful dose optimization and toxicity testing in preclinical studies.

Future Directions

There are several future directions for research on N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea. One area of interest is the development of combination therapies that target CK2 and other signaling pathways involved in cancer and neurodegenerative diseases. Another area of interest is the use of this compound as a tool compound to study the role of CK2 in various cellular processes. Finally, the development of more potent and selective CK2 inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents for cancer and other diseases.

Synthesis Methods

N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea can be synthesized through a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 4-(methylamino)-2-oxo-2H-chromene-3-carboxylic acid with cyclopentyl isocyanate, followed by the reaction with N-methyl-N-(trifluoroacetyl)urea. The final product is obtained after deprotection and purification steps.

Scientific Research Applications

N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been extensively studied for its therapeutic potential in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including prostate, breast, lung, and pancreatic cancer. This compound exerts its anti-cancer effects by targeting CK2, which is overexpressed in many cancer types and is involved in promoting cell survival and proliferation.
In addition to cancer, this compound has also been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Huntington's disease. CK2 has been implicated in the pathogenesis of these diseases, and this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.

properties

IUPAC Name

1-cyclopentyl-3-[4-(methylamino)-2-oxochromen-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-17-13-11-8-4-5-9-12(11)22-15(20)14(13)19-16(21)18-10-6-2-3-7-10/h4-5,8-10,17H,2-3,6-7H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCLBNZJYHWKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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